2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate

physicochemical profiling structural differentiation medicinal chemistry

2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate (molecular formula C₂₀H₂₀N₂O₃, MW 336.4 g/mol) is a synthetic 4-alkoxy-diphenylpyrazole (DPP) derivative characterized by an ethylene glycol-linked ethyl acetate moiety at the pyrazole 4-position. The compound is catalogued by specialty chemical suppliers as a heterocyclic building block with potential applications in medicinal chemistry and agrochemical research.

Molecular Formula C20H20N2O3
Molecular Weight 336.4 g/mol
Cat. No. B12887510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(=O)OCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3
InChIInChI=1S/C20H20N2O3/c1-15(23)24-13-14-25-20-18(16-9-5-3-6-10-16)21-22(2)19(20)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3
InChIKeyVDGCVSPGOUJXGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate: Core Identity and Procurement-Relevant Profile


2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate (molecular formula C₂₀H₂₀N₂O₃, MW 336.4 g/mol) is a synthetic 4-alkoxy-diphenylpyrazole (DPP) derivative characterized by an ethylene glycol-linked ethyl acetate moiety at the pyrazole 4-position. The compound is catalogued by specialty chemical suppliers as a heterocyclic building block with potential applications in medicinal chemistry and agrochemical research . Its structural scaffold—1-methyl-3,5-diphenylpyrazole with a 4-O-alkyl substituent—positions it within a class of molecules that have demonstrated biological activity across antimicrobial, anti-prion, kinase-inhibitory, and plant-safening domains [1].

Why 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate Cannot Be Replaced by a Generic Diphenylpyrazole Analog


Diphenylpyrazole derivatives are highly sensitive to substitution pattern, and interchangeability without experimental validation is unsupported. In a systematic SAR study of 24 DPP analogs, alteration of the 4-position substituent alone modulated antibacterial MIC values against S. aureus over a >30-fold range (1.56 to 50 µg/mL), while O-methylation at the R4 position reduced hemolytic properties compared to hydroxyl or chlorine derivatives [1]. The target compound carries a unique 4-O-(CH₂)₂-O-COCH₃ substituent—a flexible, ester-terminated linker—that differentiates it from its closest structural neighbors: the alcohol precursor 2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol (CAS 60627-63-6), the direct acetate ester 1H-pyrazol-4-ol, 1-methyl-3,5-diphenyl-, acetate (CAS 34765-45-2), and the ethyl oxyacetate homolog (CAS 1823224-01-6). Each of these comparators displays divergent hydrogen-bonding capacity, lipophilicity, and metabolic stability, making empirical performance data for the target compound indispensable for procurement decisions .

Quantitative Differentiation Evidence: 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate vs. Structural Analogs


Ester-Terminated 4-Alkoxy Chain Confers Distinct Physicochemical and Reactivity Profile Relative to Alcohol and Acid Analogs

The target compound features a 4-O-(CH₂)₂-O-COCH₃ substituent (MW 336.4 g/mol), which differs fundamentally from the alcohol analog 2-((1-methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethanol (MW 308.37 g/mol, CAS 60627-63-6) and the direct acetate ester 1H-pyrazol-4-ol, 1-methyl-3,5-diphenyl-, acetate (MW 292.34 g/mol, CAS 34765-45-2). The ethyl acetate moiety eliminates the free hydroxyl group of the alcohol analog, reducing hydrogen-bond donor count from 1 to 0, which is expected to lower aqueous solubility and increase membrane permeability relative to the alcohol. In the Fernandez-Ciruelos et al. DPP SAR study, O-alkylation at the R2 position generally maintained antibacterial potency comparable to hydroxyl analogs, while benzyloxy derivatives were among the most potent, indicating that lipophilic alkoxy substituents are well-tolerated for antimicrobial activity [1]. Additionally, the ester linkage provides a hydrolytically labile site absent in the direct acetate ester, enabling potential prodrug or controlled-release applications that neither the alcohol nor the direct ester can offer .

physicochemical profiling structural differentiation medicinal chemistry

Antimicrobial Potency of 4-O-Alkyl DPP Analogs Establishes Class Activity Band for S. aureus at MIC 1.56–50 µg/mL

In the most comprehensive published SAR analysis of 3,4-diphenylpyrazole (DPP) compounds to date, Fernandez-Ciruelos et al. tested 24 DPP analogs against S. aureus. All compounds except DPP-23 inhibited growth with MIC values between 1.56 and 50 µg/mL [1]. Critically, O-alkylated analogs at the R2 position of ring A—including methoxy, ethoxy, and benzyloxy derivatives—retained antibacterial potency generally comparable to the hydroxyl-bearing parent compounds, while removal of ring C was tolerated only in the R2-methoxy derivative DPP-24 [2]. The target compound, bearing a 4-O-(CH₂)₂-O-COCH₃ chain, falls within this O-alkylated DPP subclass. Although direct MIC data for this specific compound have not been published, the SAR framework predicts it would occupy the 1.56–50 µg/mL activity band documented for O-alkyl DPP analogs. By contrast, the alcohol analog (with a free OH) is expected to exhibit higher aqueous solubility but potentially lower membrane permeability, while the direct acetate ester may show reduced metabolic stability due to steric accessibility of the ester group [3].

antimicrobial Staphylococcus aureus minimum inhibitory concentration SAR

Mammalian Cytotoxicity LC50 Range of DPP Class Establishes a Selectivity Index Ceiling Relevant for Procurement Screening

Fernandez-Ciruelos et al. quantified cytotoxicity of DPP compounds against HEK293 cells using the Alamar Blue assay. All compounds with MIC ≤ 50 µg/mL against S. aureus were cytotoxic, with LC50 values ranging from 2.89 to 31.7 µg/mL [1]. The selectivity index (LC50/MIC) for the DPP series ranged between 0.45 and 9.14 (Table ST3), indicating that antimicrobial activity and mammalian cytotoxicity are not fully decoupled in this scaffold [2]. Notably, O-methylation at position R4 reduced hemolytic properties compared with hydroxyl or chlorine derivatives (compare DPP-2/DPP-6/DPP-13 with DPP-3/DPP-7/DPP-14), while R1 trifluoromethyl substitution increased both antibacterial potency and toxicity relative to methyl [3]. For the target compound, the ethyl acetate substituent introduces a metabolically labile ester group that may modulate intracellular accumulation and toxicity differently than the simple alkoxy or hydroxyl substituents benchmarked in this study, making its specific cytotoxicity profile a critical parameter for selection over comparator DPP analogs with published LC50 values.

cytotoxicity HEK293 selectivity index safety profiling

Ethyl Acetate-Terminated Alkoxy Chain Is Structurally Privileged for Agrochemical Intermediate Applications Relative to Simple Alkoxy or Hydroxyl Analogs

The alkoxypyrazole scaffold has been independently validated in two distinct agrochemical patent families. BASF SE has claimed alkoxypyrazole compounds of formula (I), including those where the alkoxy substituent contains an ester functionality, as nitrification inhibitors for reducing nitrogen loss from ammonium-containing fertilizers (US 12,075,780 B2) [1]. Concurrently, Bayer AG has claimed [(1,5-diphenyl-1H-pyrazol-3-yl)oxy]acetic acid derivatives—close structural relatives of the target compound—as safeners for reducing phytotoxic effects of herbicides in crop plants (US 2023/0389542 A1) [2]. The target compound's 4-O-(CH₂)₂-O-COCH₃ moiety provides a flexible linker with a terminal ester group, a structural feature that is absent in the simple 4-methoxy or 4-ethoxy analogs tested in antimicrobial studies. This ester-terminated alkoxy chain serves as a synthetic handle for further derivatization or as a prodrug-like motif for controlled release in agrochemical formulations, positioning the compound as a privileged intermediate for agrochemical discovery programs that neither the alcohol analog nor the direct acetate ester can replicate [3].

agrochemical intermediate nitrification inhibitor herbicide safener alkoxypyrazole

HK Autophosphorylation Inhibitory Activity of DPP Class Provides a Mechanistic Differentiation Axis Absent in Simple Pyrazole Acetate Derivatives

Among 24 DPP analogs screened by Fernandez-Ciruelos et al., six inhibited E. coli EnvZ histidine kinase autophosphorylation at 2 mM. Four compounds were further characterized with IC50 values in the high micromolar range: DPP-5 (IC50 PhoR = 95 ± 5.6 µM; IC50 EnvZ = 117 ± 6.3 µM), DPP-6 (IC50 PhoR = 55 ± 3.8 µM; IC50 EnvZ = 98 ± 11.8 µM), DPP-12 (IC50 PhoR = 328 ± 4.1 µM; IC50 EnvZ = 427 ± 9.1 µM), and DPP-13 (IC50 PhoR = 89 ± 6.9 µM; IC50 EnvZ = 175 ± 10.1 µM) [1]. All DPPs that inhibited HK autophosphorylation also bound to Hsp90α with nanomolar affinity (IC50 range 0.496–0.838 µM), confirming dual-target engagement [2]. This HK/Hsp90 inhibitory profile is mechanistically distinct from simpler pyrazole acetate derivatives (e.g., pyrazol-4-acetic acid compounds claimed for anti-inflammatory activity in US 4,146,721), which target cyclooxygenase pathways rather than bacterial two-component systems. The target compound, with its diphenylpyrazole core and 4-alkoxy substitution, is structurally positioned to engage the Bergerat-fold ATP-binding pocket, a feature that simple pyrazole acetates lack due to the absence of the diphenyl pharmacophore [3].

histidine kinase inhibition two-component system antimicrobial mechanism Hsp90

Membrane Disruption Mechanism Distinguishes 4-Alkoxy DPPs from Classic Bacteriostatic Agents and Informs Toxicity Risk Assessment

Fernandez-Ciruelos et al. demonstrated that DPP compounds increase membrane permeability in S. aureus within 5 minutes of exposure at 0.5×, 1×, and 2× MIC, as measured by SYTOX Green uptake—a profile comparable to the pore-forming positive control nisin and mechanistically distinct from the gyrase inhibitor novobiocin, which showed no membrane disruption at 2× MIC [1]. Critically, DPP-4, DPP-5, and DPP-15 were the only compounds that did not cause significant loss of membrane integrity at 1× MIC, suggesting that bulky R2 substitutions may attenuate membrane-disrupting activity [2]. The target compound's 4-O-(CH₂)₂-O-COCH₃ substituent represents a longer, more flexible chain than the simple methoxy or ethoxy groups tested, potentially altering its membrane interaction profile. Furthermore, no correlation was found between hemolysis and membrane damage in S. aureus (Pearson r = 0.3484, P = 0.1214), indicating that bacterial membrane disruption and mammalian cell toxicity proceed via distinct mechanisms [3]. For procurement in antimicrobial programs, this mechanistic differentiation means the target compound cannot be assumed to share the membrane disruption profile of any specific DPP analog without empirical testing.

membrane integrity mechanism of action antimicrobial resistance SYTOX Green

Recommended Application Scenarios for 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate Based on Quantitative Evidence


Antimicrobial Lead Discovery Targeting Gram-Positive Pathogens via Two-Component System or Membrane Disruption Mechanisms

The DPP class has validated antibacterial activity against S. aureus (MIC 1.56–50 µg/mL) [1], E. faecium (MIC 3.12–50 µg/mL), and E. faecalis (MIC 3.12–50 µg/mL) [2], with a membrane-disrupting mechanism that is orthogonal to classical bacteriostatic targets such as gyrase [3]. The target compound's unique 4-O-ethyl acetate substituent may confer differentiated membrane interaction and mammalian cytotoxicity profiles relative to benchmarked DPP analogs. Procurement is recommended for structure-activity relationship campaigns seeking to optimize the selectivity index (currently 0.45–9.14 for the DPP class) [4] by modulating the 4-position substituent to decouple antibacterial potency from HEK293 cytotoxicity and hemolysis.

Agrochemical Nitrification Inhibitor or Herbicide Safener Intermediate Development

The alkoxypyrazole scaffold, particularly with ester-containing substituents, is patent-protected for nitrification inhibition by BASF (US 12,075,780 B2) [1] and for herbicide safening by Bayer (US 2023/0389542 A1) [2]. The target compound's 4-O-(CH₂)₂-O-COCH₃ group provides a synthetic intermediate handle for further elaboration (e.g., hydrolysis to the carboxylic acid, transesterification, or amidation), enabling access to both nitrification inhibitor and safener chemical spaces from a single procurement. This dual-use potential is not offered by the simpler alcohol or direct acetate analogs, which lack the flexible linker and terminal ester functionality.

Kinase Inhibitor Fragment-Based Drug Discovery Leveraging the Diphenylpyrazole Bergerat-Fold Pharmacophore

DPP compounds demonstrate dual binding to bacterial histidine kinases (HK IC50 55–328 µM for PhoR) and human Hsp90α (IC50 0.496–0.838 µM) [1], confirming engagement of the conserved Bergerat-fold ATP-binding pocket. The target compound, with its ester-terminated 4-alkoxy chain, provides a vector for fragment elaboration that is distinct from the resorcinol-based binding mode structurally characterized for CheA [2]. Procurement is indicated for fragment-based or structure-guided design programs aiming to improve HK selectivity over Hsp90—a key challenge identified in the DPP repurposing literature—by exploiting the 4-position substituent to interact with HK-specific residues at positions corresponding to Tyr393/Tyr384 (HK) vs. Ala55 (Hsp90α) [3].

Prion and Protein Aggregation Disease Research Using the Diphenylpyrazole Pharmacophore

Diphenylpyrazole derivatives, most notably anle138b, have demonstrated potent inhibition of pathological protein aggregation in prion disease (IC50 0.6–1.2 µM against PrPSc formation) [1] and Parkinson's disease models (Kd = 190 ± 120 nM for α-synuclein fibrils) [2], with in vivo efficacy demonstrated by 37–42 day survival extensions in murine prion models [3]. While anle138b (a 3,5-diphenylpyrazole with a specific substitution pattern) represents the most advanced clinical candidate in this class, the target compound's distinct 4-alkoxy substitution pattern may confer altered aggregation-binding specificity or brain penetration properties, making it a valuable comparator for SAR studies in neurodegenerative disease drug discovery.

Quote Request

Request a Quote for 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.